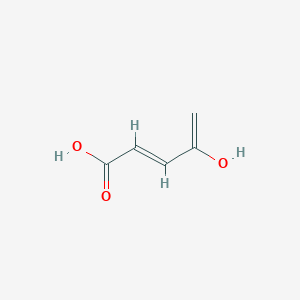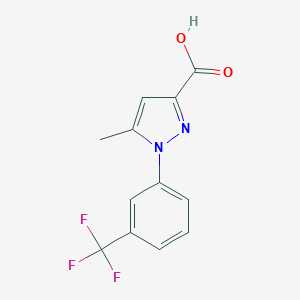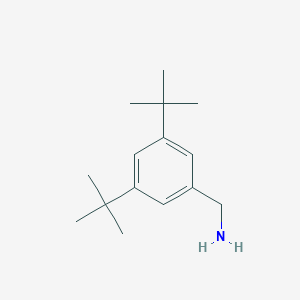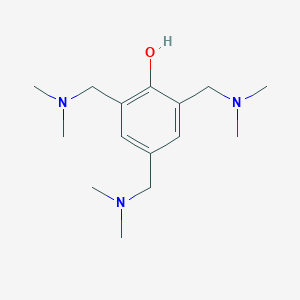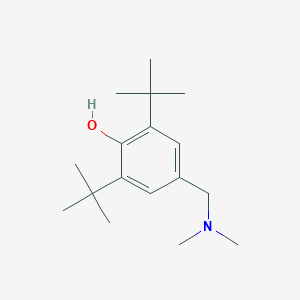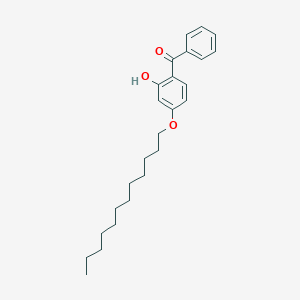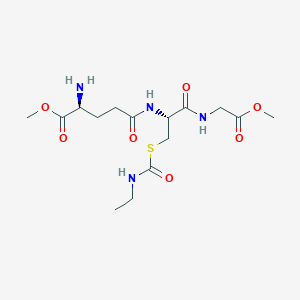
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester, commonly known as ECGC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ECGC is a derivative of glutathione, a tripeptide molecule that plays a crucial role in maintaining cellular health. ECGC has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
作用機序
The mechanism of action of ECGC is not fully understood, but it is believed to act through a variety of pathways. ECGC has been shown to inhibit the activity of certain enzymes, such as glutathione S-transferase and ornithine decarboxylase, which are involved in cellular processes such as detoxification and cell proliferation. ECGC has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and NF-κB pathways.
生化学的および生理学的効果
ECGC has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. ECGC has also been shown to modulate the activity of certain enzymes involved in cellular metabolism, such as the citric acid cycle and the pentose phosphate pathway. Additionally, ECGC has been shown to modulate the activity of certain ion channels and receptors, such as the NMDA receptor and the GABA receptor.
実験室実験の利点と制限
ECGC has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, ECGC has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes.
However, there are also limitations to the use of ECGC in lab experiments. One limitation is that the mechanism of action of ECGC is not fully understood, making it difficult to interpret experimental results. Additionally, ECGC may have off-target effects, meaning that it may affect cellular processes that are not directly related to the research question being investigated.
将来の方向性
There are several future directions for research on ECGC. One area of research is to further elucidate the mechanism of action of ECGC, in order to better understand its effects on cellular processes. Additionally, research could be conducted to investigate the potential therapeutic applications of ECGC, such as in the treatment of cancer or neurodegenerative diseases. Finally, research could be conducted to investigate the potential off-target effects of ECGC, in order to better understand its overall impact on cellular processes.
合成法
ECGC can be synthesized by reacting glutathione with N-ethylcarbodiimide (EDC) and dimethylformamide (DMF) in the presence of a base. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
ECGC has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. ECGC has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. ECGC has also been studied for its potential neuroprotective effects, as well as its ability to modulate the immune system.
特性
CAS番号 |
125974-23-4 |
|---|---|
製品名 |
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester |
分子式 |
C15H26N4O7S |
分子量 |
406.5 g/mol |
IUPAC名 |
methyl (2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C15H26N4O7S/c1-4-17-15(24)27-8-10(13(22)18-7-12(21)25-2)19-11(20)6-5-9(16)14(23)26-3/h9-10H,4-8,16H2,1-3H3,(H,17,24)(H,18,22)(H,19,20)/t9-,10-/m0/s1 |
InChIキー |
RAJAPLDJYLCDLL-UWVGGRQHSA-N |
異性体SMILES |
CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N |
SMILES |
CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
正規SMILES |
CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
その他のCAS番号 |
125974-23-4 |
配列 |
XXG |
同義語 |
S-(N-ETHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



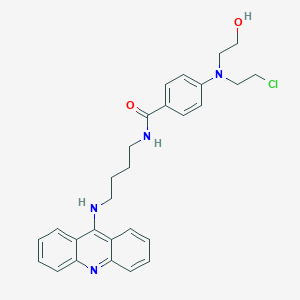
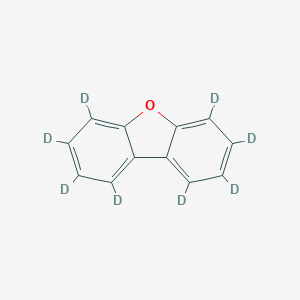
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)

